molecular formula C22H20N4O B2976492 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide CAS No. 300680-23-3

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide

Cat. No.: B2976492
CAS No.: 300680-23-3
M. Wt: 356.429
InChI Key: KNYPJJNUGFGCND-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (CAS: 300680-23-3) is a benzamide derivative characterized by a benzotriazole moiety linked via a propyl chain to a benzamide group. The benzotriazole ring, a heterocyclic system with three nitrogen atoms, is notable for its role in coordination chemistry and as a directing group in metal-catalyzed reactions . The compound’s molecular formula is C22H20N4O, with a molecular weight of 356.43 g/mol. Structural determination via X-ray crystallography (using software like SHELX ) confirms its conformation, which is critical for understanding its reactivity and applications in organic synthesis or pharmacology.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-3-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-22(18-11-5-2-6-12-18)23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYPJJNUGFGCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide are best contextualized through comparison with analogous benzamide derivatives.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C12H17NO2
  • Key Features : Contains an N,O-bidentate directing group (hydroxy and dimethyl ethyl substituents) instead of benzotriazole.
  • Applications : Primarily used in metal-catalyzed C–H bond functionalization reactions due to its ability to coordinate with transition metals .
  • Comparison : Unlike the benzotriazole group in the target compound, the N,O-bidentate system in this analog may offer enhanced regioselectivity in certain catalytic cycles. However, benzotriazole’s bulkier structure could provide steric control in reactions requiring hindered environments .

Imidazolyl Benzamides (e.g., 2.3.4.4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide)

  • Molecular Formula: Not explicitly provided, but imidazole replaces benzotriazole.
  • Key Features : Imidazole, a five-membered heterocycle with two nitrogen atoms, imparts distinct electronic properties compared to benzotriazole.
  • Applications : Frequently explored in pharmacology for targeting enzymes like kinases or cytochrome P450 due to imidazole’s metal-binding capacity .
  • Imidazole’s smaller size could enhance solubility but reduce thermal stability .

N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]benzamide

  • Molecular Formula: C26H29NO3
  • Key Features : Features diethoxy substituents on the phenyl ring, enhancing lipophilicity.
  • Applications : Likely investigated for pharmacokinetic optimization, as alkoxy groups can improve membrane permeability .
  • Comparison : The ethoxy groups in this analog contrast with the benzotriazole’s electron-deficient aromatic system. While ethoxy substituents may boost metabolic stability, benzotriazole’s rigid structure could confer resistance to enzymatic degradation .

Amino Acid-Linked Benzamides (e.g., Entries 13–17 in )

  • Examples: Entry 13: Contains cyanomethoxy and hydroxy-phenylpropanolamide groups. Entry 15: Methoxy-substituted phenylpropanolamide with an acetylated backbone.
  • Key Features: Modified with amino acid-like backbones and diverse alkoxy substituents.
  • Applications : Designed for biological activity, possibly as protease inhibitors or receptor agonists/antagonists.
  • Comparison: The target compound’s benzotriazole may offer superior directing capabilities in synthetic chemistry, whereas these analogs prioritize bioactivity through peptidomimetic design. Substituents like methoxy or ethoxy could enhance solubility but reduce reactivity in non-biological contexts .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Features Applications Key Differentiator vs. Target Compound
N-[1-(1H-Benzotriazol-1-yl)-3-phenylpropyl]benzamide C22H20N4O Benzotriazole, benzamide Organic synthesis, directing groups Reference compound
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 N,O-bidentate group Metal-catalyzed C–H functionalization Smaller, less steric hindrance
Imidazolyl benzamide (3d) Not provided Imidazole, isopropylureido Pharmacological targeting Smaller heterocycle, higher solubility
N-[1-(3,4-diethoxyphenyl)-3-phenylpropyl]benzamide C26H29NO3 Diethoxy groups Drug design (metabolic stability) Enhanced lipophilicity
Entry 13 () Not provided Cyanomethoxy, hydroxy-phenyl Bioactive molecules Peptidomimetic backbone

Research Findings and Implications

  • Directing Group Efficiency : Benzotriazole’s tricyclic structure provides robust coordination sites for metals, outperforming N,O-bidentate groups in reactions requiring strong electron withdrawal .
  • Pharmacological Potential: While imidazolyl benzamides () prioritize target engagement, the target compound’s benzotriazole may limit bioavailability due to higher molecular weight and rigidity .
  • Synthetic Versatility : Alkoxy-substituted analogs () highlight trade-offs between solubility and reactivity, whereas the benzotriazole derivative excels in sterically demanding synthetic applications .

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide, a compound featuring a benzotriazole moiety linked to a phenylpropyl chain and a benzamide group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N5O
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 301169-22-2
  • Boiling Point : 651.5 ± 55.0 °C (predicted)
PropertyValue
Density1.26 ± 0.1 g/cm³ (predicted)
pKa11.57 ± 0.46 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through π–π stacking interactions and hydrogen bonding. These interactions can lead to the inhibition or modulation of enzyme activity, which is crucial for its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that compounds with benzotriazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

In a study evaluating the antibacterial properties of related compounds, it was found that N-benzenesulfonylbenzotriazole derivatives demonstrated dose-dependent growth inhibition against Trypanosoma cruzi, highlighting the potential of benzotriazole derivatives in treating parasitic infections .

Antifungal Activity

The compound has also been assessed for antifungal activity against pathogens like Candida albicans. Research indicates that modifications in the benzotriazole ring can enhance antifungal efficacy, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against various fungi .

Anticancer Properties

This compound is being investigated for its potential anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell pathways through its interaction with cellular targets . Further studies are needed to elucidate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological activities of benzotriazole derivatives:

  • Antimicrobial Evaluation :
    • A series of benzotriazole derivatives were synthesized and tested against bacterial strains. Compounds demonstrated varying degrees of activity, with some exhibiting comparable effectiveness to established antibiotics like Ciprofloxacin .
  • Antiparasitic Activity :
    • Research highlighted that certain benzotriazole derivatives showed potent activity against Entamoeba histolytica, outperforming conventional treatments like metronidazole .
  • Structure-Activity Relationship (SAR) :
    • Studies focusing on SAR revealed that introducing hydrophobic groups significantly enhances the biological activity of benzotriazole derivatives .

Q & A

Q. How do thermodynamic properties (e.g., solubility, stability) influence formulation strategies for this compound?

  • Methodological Answer : Measure solubility parameters via the Hansen solubility equation using turbidimetry. Assess thermal stability with thermogravimetric analysis (TGA) and differential thermal analysis (DTA). For polymorph screening, conduct slurry experiments in 10+ solvents and analyze via powder XRD .

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